4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol
Description
The compound 4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core, a cyclohexanol moiety, and two critical substituents:
- A 4-methyl-1,4-diazepane group linked via a benzyl spacer.
- A (2R)-pentan-2-yl amino side chain.
The stereochemistry of the pentan-2-yl group (R-configuration) and the seven-membered diazepane ring may influence conformational stability and target binding .
Properties
Molecular Formula |
C30H44N6O |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C30H44N6O/c1-4-6-22(2)32-30-31-19-27-28(21-36(29(27)33-30)25-11-13-26(37)14-12-25)24-9-7-23(8-10-24)20-35-16-5-15-34(3)17-18-35/h7-10,19,21-22,25-26,37H,4-6,11-18,20H2,1-3H3,(H,31,32,33)/t22-,25?,26?/m1/s1 |
InChI Key |
HYUGTGGDEAGXJP-IKJWCUOUSA-N |
Isomeric SMILES |
CCC[C@@H](C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C |
Canonical SMILES |
CCCC(C)NC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The diazepane ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclohexanol moiety through reductive amination or similar methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The cyclohexanol-derived –OH group may participate in:
-
Esterification : Reaction with carboxylic acids under acidic conditions.
-
Alkylation : Substitution with alkyl halides (e.g., SN2 mechanisms).
-
Oxidation : Conversion to ketones or aldehydes (e.g., using CrO₃).
Amine Group Reactivity
The 4-methyl-1,4-diazepane and pyrimidine-linked amines could undergo:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides.
-
Cross-Coupling : Potential for Suzuki or Buchwald-Hartwig couplings if aryl halide partners are present.
-
Nucleophilic Aromatic Substitution : Depending on electronic effects of the pyrimidine ring.
Pyrrolo[2,3-d]pyrimidine Core Reactivity
This motif may engage in:
-
Metal-Catalyzed Reactions : Palladium-catalyzed couplings (e.g., C–C bond formation).
-
Electrophilic Substitution : Reactions at the aromatic positions (e.g., nitration, bromination).
Limitations in Available Data
The provided sources ( ) focus on structural identification, molecular descriptors, and identifiers but lack experimental reaction data. For example:
-
PubChem Entries : CID 118443520 and 118443546 provide molecular formulas (C₂₉H₄₂N₆O) and SMILES strings but no reaction pathways.
-
ccPDB Data : Lists unrelated compounds, offering no direct insights.
Comparative Analysis of Structural Analogues
While direct analogues are not discussed in the search results, related compounds with similar motifs may exhibit comparable reactivity:
| Functional Group | Reactivity | Example Analogues |
|---|---|---|
| Pyrrolo[2,3-d]pyrimidine | Cytotoxicity, kinase inhibition | Kinase inhibitors (e.g., tyrosine kinase inhibitors) |
| Diazepane Ring | Pharmacological activity (e.g., anxiolytic effects) | Antipsychotics (e.g., quetiapine derivatives) |
| Cyclohexanol Moiety | Hydrogen bonding, solubility modulation | Steroids, taxanes |
Scientific Research Applications
Chemistry
The compound can serve as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals. The presence of multiple functional groups enables chemists to explore diverse synthetic pathways.
Biology
In biological research, this compound's ability to interact with macromolecules makes it a candidate for studying enzyme inhibition or receptor modulation. The unique structural features may allow it to bind selectively to specific biological targets, which is crucial in drug design.
Medicine
Potential therapeutic applications include:
- Anticonvulsant Activity: The compound may exhibit properties that could be beneficial in treating seizure disorders.
- Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in disease pathways.
Research into its pharmacological effects is ongoing, and preliminary studies suggest promising results in modulating biological activity through its interaction with various molecular targets.
Industry
In industrial applications, the compound can be utilized in developing advanced materials with tailored electronic or mechanical properties. Its unique structure may contribute to innovations in polymer science or nanotechnology.
Case Studies and Research Findings
Several studies have explored the synthesis and applications of this compound:
- Synthesis and Characterization: Research has focused on optimizing synthetic routes to improve yield and purity while minimizing costs. Techniques such as continuous flow synthesis have been investigated to enhance production efficiency.
- Biological Evaluation: Preliminary evaluations indicate that derivatives of this compound may possess significant biological activity, including anti-inflammatory and anticonvulsant properties. Molecular docking studies have been used to predict interactions with target proteins.
- Material Science Applications: Investigations into the use of this compound in creating novel materials have shown potential for applications in electronics due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications: Piperazine vs. Diazepane
A closely related analog, 4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol (MW: 476.657 g/mol), replaces the diazepane ring with a six-membered 4-methylpiperazine group . Key differences include:
- Ring Size: Piperazine (6-membered) vs.
- Molecular Weight : The diazepane analog is ~14 g/mol heavier due to the additional methylene group.
| Feature | Target Compound | Piperazine Analog |
|---|---|---|
| Heterocyclic Group | 4-methyl-1,4-diazepane | 4-methylpiperazine |
| Molecular Weight (g/mol) | ~490 (estimated) | 476.657 |
| Ring Size | 7-membered | 6-membered |
Stereochemical Variations
The compound 4-[5-[4-[[2-(diethylamino)ethylamino]methyl]phenyl]-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol differs in the stereochemistry of the pentan-2-yl amino group (S-configuration vs. R-configuration) . This alteration could impact:
- Receptor Binding : Enantiomers often exhibit divergent affinities for chiral targets.
- Pharmacokinetics : Metabolic stability and clearance rates may vary.
Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives
- Sulfamoylphenyl Derivatives: Compounds like 2-((4-sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine prioritize sulfonamide groups for enhanced solubility and hydrogen bonding .
- Fluorinated Analogs: Derivatives such as 1-(5-(4-amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one introduce fluorine atoms to improve metabolic stability and membrane permeability .
Computational Similarity Assessment
Tanimoto Coefficient and Molecular Fingerprints
Using Tanimoto similarity indexing (via Morgan fingerprints), the target compound’s structural analogs can be ranked. For example:
- Aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) despite differing core structures, highlighting the method’s utility in identifying functionally related compounds .
- Gefitinib (EGFR inhibitor) was used in ligand-based virtual screening to identify analogs with shared pharmacophores .
Cross-Reactivity Implications
Immunoassays for the target compound may exhibit cross-reactivity with analogs like the piperazine derivative, depending on antibody-epitope specificity.
Research Findings and Implications
- Structural-Activity Relationships : The diazepane ring may enhance target selectivity over piperazine analogs due to increased hydrophobic interactions .
- Stereochemistry : The R-configuration in the pentan-2-yl group likely optimizes binding to ATP pockets in kinases, as seen in other enantioselective inhibitors .
- Virtual Screening: Tanimoto-based methods efficiently prioritize analogs but may overlook "activity cliffs" where minor structural changes drastically alter bioactivity .
Biological Activity
The compound 4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol is a complex organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C23H34N4O
- Molecular Weight : 398.55 g/mol
- CAS Number : 884507-52-2
The structural complexity suggests multiple interaction sites that may influence various biological pathways.
Research indicates that the compound may interact with several biological targets, including:
- Receptor Tyrosine Kinases (RTKs) : The compound has shown potential in modulating the activity of RTKs, which are crucial for cell signaling related to growth and differentiation. Specifically, it may affect the endocytosis of Epidermal Growth Factor Receptor (EGFR) and facilitate neuromuscular synapse formation through Muscle-Specific Kinase (MUSK) .
- Choline Kinase Alpha (ChoKα) : Inhibition of ChoKα is associated with reduced phosphocholine levels in cancer cells, leading to decreased cell proliferation and increased apoptosis. This suggests a potential role in cancer therapy .
- Lysosomal Enzymes : The compound may also interact with lysosomal enzymes, influencing pathways related to phospholipidosis—a condition characterized by excessive accumulation of phospholipids in lysosomes .
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds. For instance, inhibitors targeting ChoKα have been shown to induce apoptosis in cancer cell lines at low micromolar concentrations. This highlights the potential for developing this compound as an anticancer agent .
Neuroprotective Effects
The modulation of signaling pathways related to neuroprotection has also been noted. Compounds with similar structures have been reported to exhibit neuroprotective effects by influencing neurotransmitter release and reducing oxidative stress .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of related compounds inhibited cell growth in various cancer cell lines, suggesting that structural modifications could enhance potency against specific cancer types .
- Animal Models : Animal studies have indicated that compounds with similar functional groups can reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy regimens .
Data Tables
Q & A
Q. What structural analogs have been explored to establish structure-activity relationships (SAR)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
